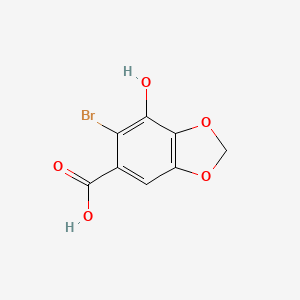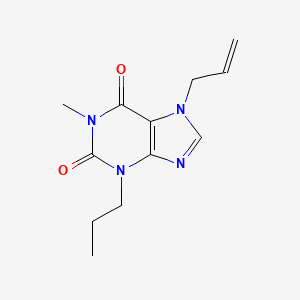![molecular formula C4H12NO4P B14304000 {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid CAS No. 121850-72-4](/img/no-structure.png)
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is an organophosphorus compound with the molecular formula C₄H₁₂NO₄P This compound is characterized by the presence of a phosphonic acid group and a hydroxyethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel [(2-hydroxyethyl)amino]methyl phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonic acid analogs.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted aminoethyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. It can act as an antagonist of amino acids, affecting the physiological activity of cells .
Medicine: In medicine, this compound and its derivatives are investigated for their potential as enzyme inhibitors, antimetabolites, and antibiotics .
Industry: Industrially, the compound is used in water treatment formulations, detergents, and cleaners due to its ability to control metal ions and prevent scale formation .
Mecanismo De Acción
The mechanism of action of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the normal catalytic process . This inhibition can affect various biochemical pathways, leading to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds:
Aminomethylphosphonic acid: The simplest aminophosphonate, known for its biological activities.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is unique due to its specific combination of a hydroxyethylamino group and a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields.
Propiedades
| 121850-72-4 | |
Fórmula molecular |
C4H12NO4P |
Peso molecular |
169.12 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H12NO4P/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |
Clave InChI |
HXWPEJQSZSRZFT-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)

